molecular formula C18H16AuBrP+ B080104 BROMO(TRIPHENYLPHOSPHINE)GOLD (I) CAS No. 14243-65-3

BROMO(TRIPHENYLPHOSPHINE)GOLD (I)

Cat. No.: B080104
CAS No.: 14243-65-3
M. Wt: 540.2 g/mol
InChI Key: UIYUJCNGYSSFGP-UHFFFAOYSA-N
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Description

BROMO(TRIPHENYLPHOSPHINE)GOLD (I): is a coordination compound consisting of a gold(I) center bonded to a bromine atom and a triphenylphosphane ligand. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula of BROMO(TRIPHENYLPHOSPHINE)GOLD (I) is C18H15AuBrP .

Safety and Hazards

Triphenylphosphine, a component of Bromogold;triphenylphosphane, is harmful if swallowed and may cause an allergic skin reaction. It may also cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) can be synthesized through the reaction of gold(I) chloride with triphenylphosphane in the presence of a bromine source. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:

AuCl+P(C6H5)3+Br2AuBr(P(C6H5)3)+Cl2\text{AuCl} + \text{P(C}_6\text{H}_5)_3 + \text{Br}_2 \rightarrow \text{AuBr(P(C}_6\text{H}_5)_3) + \text{Cl}_2 AuCl+P(C6​H5​)3​+Br2​→AuBr(P(C6​H5​)3​)+Cl2​

Industrial Production Methods: Industrial production of BROMO(TRIPHENYLPHOSPHINE)GOLD (I) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other ligands such as halides, phosphines, or nitrogen-containing ligands.

    Oxidation-Reduction Reactions: The gold(I) center can undergo oxidation to gold(III) or reduction to metallic gold under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

BROMO(TRIPHENYLPHOSPHINE)GOLD (I) has diverse applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydroamination.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) derivatives are explored for their therapeutic potential in treating diseases such as cancer and rheumatoid arthritis.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals

Comparison with Similar Compounds

  • Chlorogold;triphenylphosphane
  • Iodogold;triphenylphosphane
  • Bromogold;diphenylphosphane

Comparison: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) is unique due to its specific ligand environment and reactivity. Compared to Chlorogold;triphenylphosphane and Iodogold;triphenylphosphane, BROMO(TRIPHENYLPHOSPHINE)GOLD (I) exhibits different reactivity patterns and stability. The presence of the bromine atom influences the compound’s electronic properties and its interaction with other molecules .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bromogold;triphenylphosphane involves the reaction of gold(III) chloride trihydrate with triphenylphosphane in the presence of hydrobromic acid.", "Starting Materials": [ "Gold(III) chloride trihydrate", "Triphenylphosphane", "Hydrobromic acid" ], "Reaction": [ "Step 1: Dissolve gold(III) chloride trihydrate in water.", "Step 2: Add hydrobromic acid to the solution and stir for 10 minutes.", "Step 3: Add triphenylphosphane to the solution and stir for 1 hour.", "Step 4: Filter the solution to remove any solids.", "Step 5: Evaporate the solvent to obtain the product, Bromogold;triphenylphosphane." ] }

CAS No.

14243-65-3

Molecular Formula

C18H16AuBrP+

Molecular Weight

540.2 g/mol

IUPAC Name

bromogold;triphenylphosphanium

InChI

InChI=1S/C18H15P.Au.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;

InChI Key

UIYUJCNGYSSFGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Au]

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Br[Au]

14243-65-3

Pictograms

Irritant

Origin of Product

United States

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